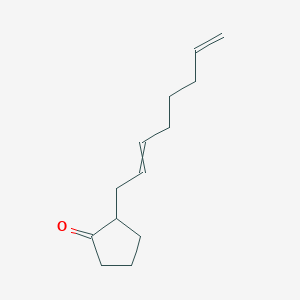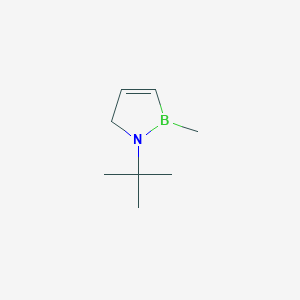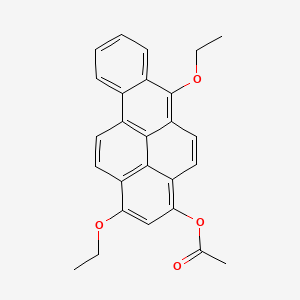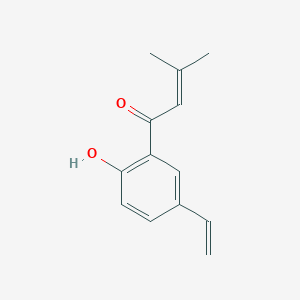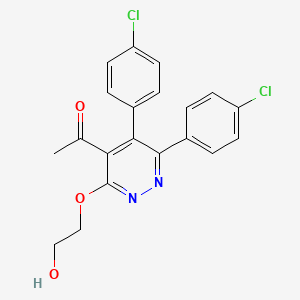
Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- is a complex organic compound with a unique structure that includes a pyridazine ring substituted with acetyl and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- typically involves multiple steps, starting with the preparation of the pyridazine ring. The acetyl and chlorophenyl groups are then introduced through specific substitution reactions. The final step involves the attachment of the ethanol group via an etherification reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chlorophenyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The pyridazine ring may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents, such as:
- Ethanol, 2-((4-acetyl-5,6-bis(p-methylphenyl)-3-pyridazinyl)oxy)-
- Ethanol, 2-((4-acetyl-5,6-bis(p-fluorophenyl)-3-pyridazinyl)oxy)-
- Ethanol, 2-((4-acetyl-5,6-bis(p-bromophenyl)-3-pyridazinyl)oxy)-
Uniqueness
Ethanol, 2-((4-acetyl-5,6-bis(p-chlorophenyl)-3-pyridazinyl)oxy)- is unique due to the presence of chlorophenyl groups, which can enhance its binding affinity to certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
78613-00-0 |
|---|---|
Fórmula molecular |
C20H16Cl2N2O3 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
1-[5,6-bis(4-chlorophenyl)-3-(2-hydroxyethoxy)pyridazin-4-yl]ethanone |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-12(26)17-18(13-2-6-15(21)7-3-13)19(14-4-8-16(22)9-5-14)23-24-20(17)27-11-10-25/h2-9,25H,10-11H2,1H3 |
Clave InChI |
LRAITULQGHAQSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NN=C1OCCO)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
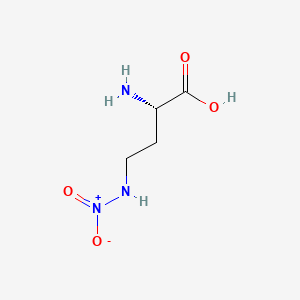
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
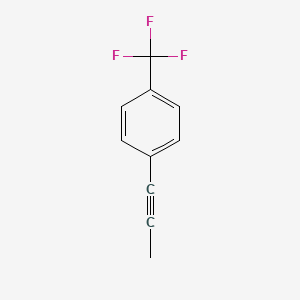
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
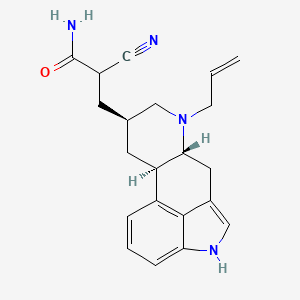
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
